molecular formula C18H13F2N3O4 B2951773 N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide CAS No. 920244-52-6

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide

カタログ番号 B2951773
CAS番号: 920244-52-6
分子量: 373.316
InChIキー: AYWFMPWOXFSGFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide, commonly known as CDDO-DFPA, is a synthetic triterpenoid that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating cellular antioxidant and anti-inflammatory responses.

作用機序

CDDO-DFPA exerts its effects by activating the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway, which is a key regulator of cellular antioxidant and anti-inflammatory responses. The compound binds to Keap1, a cytosolic protein that negatively regulates N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide, causing the release of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide from Keap1 and its translocation to the nucleus. In the nucleus, N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide binds to the antioxidant response element (ARE) and activates the transcription of genes involved in cellular antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
CDDO-DFPA has been shown to induce cellular antioxidant and anti-inflammatory responses by upregulating the expression of genes involved in these pathways. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the activation of the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway and the inhibition of NF-κB signaling. In addition, CDDO-DFPA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

実験室実験の利点と制限

CDDO-DFPA has several advantages for lab experiments, including its high potency, selectivity, and stability. The compound is also highly soluble in water, making it easy to administer to cells or animals. However, the synthesis of CDDO-DFPA is a complex process that requires expertise and careful handling of chemicals. In addition, the compound has a short half-life in vivo, which may limit its therapeutic efficacy.

将来の方向性

Future research on CDDO-DFPA should focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound's mechanism of action and its effects on cellular antioxidant and anti-inflammatory responses should be further elucidated. In addition, the development of more stable and potent analogs of CDDO-DFPA may improve its therapeutic efficacy. Finally, the use of CDDO-DFPA in combination with other drugs or therapies should be explored to enhance its therapeutic potential.

合成法

The synthesis of CDDO-DFPA involves several steps, starting from the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,6-difluorobenzylamine, followed by the reaction with 2-amino-3-hydroxybenzoic acid and oxalyl chloride. The final product is obtained through the reaction with 3-(2-aminoethyl)-1H-indole-5-carboxamide and carbonyldiimidazole. The synthesis of CDDO-DFPA is a complex process that requires expertise and careful handling of chemicals.

科学的研究の応用

CDDO-DFPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies, demonstrating its ability to activate the N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide pathway and induce cellular antioxidant and anti-inflammatory responses. CDDO-DFPA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

特性

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O4/c19-11-5-3-6-12(20)10(11)8-22-17(25)18(26)23-14-9-4-1-2-7-13(9)27-15(14)16(21)24/h1-7H,8H2,(H2,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWFMPWOXFSGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2,6-difluorobenzyl)oxalamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。